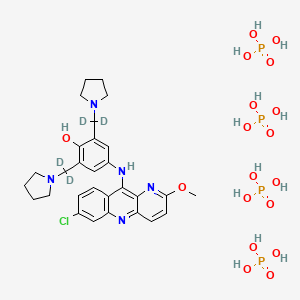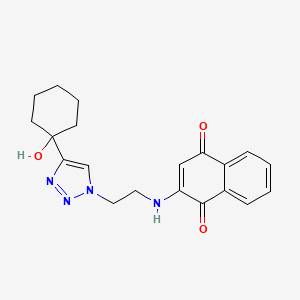
Antimalarial agent 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 26 is a compound used in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the malaria parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 26 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic routes often employ reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Antimalarial agent 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
科学研究应用
Antimalarial agent 26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on the life cycle of malaria parasites and the development of resistance mechanisms.
Medicine: Investigated for its potential to treat other parasitic infections and its role in combination therapies for malaria.
Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.
作用机制
The mechanism of action of Antimalarial agent 26 involves targeting specific molecular pathways within the malaria parasite. This compound interferes with the parasite’s ability to metabolize heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. Additionally, this compound may disrupt other essential processes within the parasite, such as protein synthesis and DNA replication.
相似化合物的比较
Similar Compounds
Similar compounds to Antimalarial agent 26 include:
Chloroquine: A widely used antimalarial drug that also targets heme metabolism.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant, known for its rapid action against malaria parasites.
Mefloquine: Another antimalarial that targets multiple stages of the parasite’s life cycle.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and reduced resistance development compared to other antimalarial drugs. Its ability to target multiple pathways within the parasite makes it a valuable addition to the arsenal of antimalarial agents.
属性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2 |
InChI 键 |
FFVDEQGIDNRKDS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


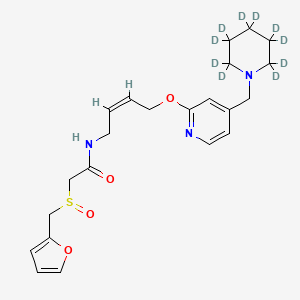
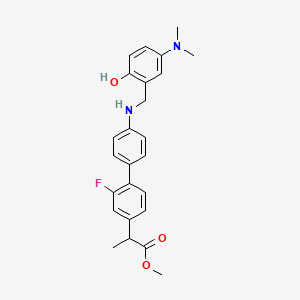

![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)

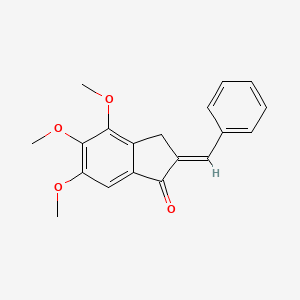


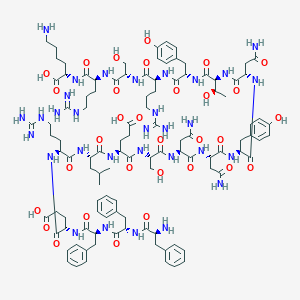
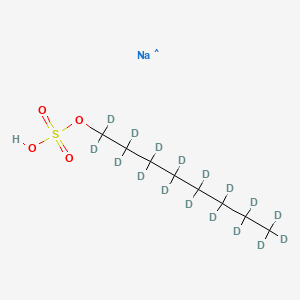
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
